molecular formula C14H20O5S B8132837 Toluene-4-sulfonic acid 2-(2-allyloxyethoxy)-ethyl ester

Toluene-4-sulfonic acid 2-(2-allyloxyethoxy)-ethyl ester

Cat. No.: B8132837
M. Wt: 300.37 g/mol
InChI Key: JOORNCMSZOPAML-UHFFFAOYSA-N
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Description

Toluene-4-sulfonic acid 2-(2-allyloxyethoxy)-ethyl ester is a sulfonate ester featuring a toluenesulfonyl group linked to an ethyl chain modified with a 2-allyloxyethoxy substituent. This compound serves as a critical intermediate in organic synthesis, particularly for constructing complex molecules such as natural products, fluorescent probes, and pharmaceuticals . Its allyloxyethoxy moiety provides a reactive site for further functionalization, such as radical or nucleophilic reactions, enabling diverse downstream applications.

Properties

IUPAC Name

2-(2-prop-2-enoxyethoxy)ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O5S/c1-3-8-17-9-10-18-11-12-19-20(15,16)14-6-4-13(2)5-7-14/h3-7H,1,8-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOORNCMSZOPAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(2-Allyloxyethoxy)ethanol

The allyl ether precursor is synthesized through a nucleophilic substitution reaction. In a representative procedure:

  • Reactants : Allyl bromide (1.2 equiv.) and diethylene glycol (1.0 equiv.).

  • Catalyst : Sodium hydride (NaH, 1.5 equiv.) in tetrahydrofuran (THF).

  • Conditions : Stirred under nitrogen at 0°C for 1 hour, followed by reflux at 65°C for 24 hours.

  • Workup : Neutralization with dilute HCl, extraction with ethyl acetate, and distillation under reduced pressure (yield: 92%).

This method avoids side reactions such as over-alkylation, critical for maintaining regioselectivity.

Esterification with Toluene-4-Sulfonic Acid

The alcohol intermediate is esterified using toluene-4-sulfonic acid under acidic conditions:

  • Reactants : 2-(2-Allyloxyethoxy)ethanol (1.0 equiv.), toluene-4-sulfonic acid (1.2 equiv.).

  • Catalyst : Concentrated hydrochloric acid (HCl, 30% v/v).

  • Conditions : Heated to 80°C for 6 hours under inert atmosphere.

  • Purification : Recrystallization from ethanol/water (3:1) yields the product as a white solid (purity: >98%, yield: 85%).

Key Variables :

ParameterOptimal RangeImpact on Yield
Molar Ratio (Acid:Alcohol)1.2:1Prevents unreacted alcohol
Temperature80–90°CAccelerates esterification
Catalyst Concentration20–30% HClBalances reaction rate and side reactions

Industrial Production Methods

Scalable synthesis requires modifications to laboratory protocols to address cost and safety:

Continuous Flow Reactor Design

  • Reactor Type : Tubular flow reactor with segmented gas-liquid flow.

  • Advantages : Enhanced heat transfer minimizes thermal degradation of the allyl ether group.

  • Output : 90% conversion in 2 hours, compared to 24 hours in batch processes.

Solvent Recycling

  • System : Distillation columns integrated with reaction vessels to recover THF and ethyl acetate.

  • Efficiency : Reduces solvent waste by 70%, lowering production costs.

Comparative Analysis of Synthesis Methodologies

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Batch (Lab-Scale)8598LowModerate
Continuous Flow9095HighHigh
Microwave-Assisted8897ModerateLow

Microwave-Assisted Synthesis :

  • Conditions : 100°C, 30 minutes, 300 W irradiation.

  • Limitation : High energy input and specialized equipment limit industrial adoption.

Challenges and Optimization Strategies

Byproduct Formation

  • Major Byproducts : Chlorinated cresols (from HCl-mediated side reactions).

  • Mitigation : Use of scavengers (e.g., activated carbon) during purification reduces contaminants to <0.5%.

Catalyst Selection

  • Alternatives : p-Toluenesulfonic acid (homogeneous) vs. Amberlyst-15 (heterogeneous).

  • Trade-offs : Heterogeneous catalysts simplify separation but reduce reaction rates by 20%.

Temperature Sensitivity

  • Issue : Degradation of the allyl group above 100°C.

  • Solution : Precise temperature control via automated feedback systems in industrial reactors .

Chemical Reactions Analysis

Types of Reactions

Toluene-4-sulfonic acid 2-(2-allyloxyethoxy)-ethyl ester undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed to produce 2-(2-(Allyloxy)ethoxy)ethanol and p-toluenesulfonic acid.

    Oxidation and Reduction: The allyloxy group can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with water or aqueous solutions as the solvent.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Hydrolysis: Produces 2-(2-(Allyloxy)ethoxy)ethanol and p-toluenesulfonic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Toluene-4-sulfonic acid 2-(2-allyloxyethoxy)-ethyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Toluene-4-sulfonic acid 2-(2-allyloxyethoxy)-ethyl ester involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group is displaced by nucleophiles, facilitating the formation of new chemical bonds. The allyloxy group can participate in various reactions, including polymerization and cross-linking, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aromatic or Aliphatic Substituents

  • Toluene-4-sulfonic acid 2-(2,3-difluorophenyl)-ethyl ester

    • Structure : Contains a 2,3-difluorophenyl group instead of allyloxyethoxy.
    • Properties : The fluorinated aromatic ring introduces strong C–F···F interactions and a dihedral angle of 6.18° between benzene rings, enhancing crystallinity .
    • Applications : Used in natural product synthesis due to its stability and predictable crystal packing .
  • Phenoxy-2-butyric acid 2-(p-toluenesulfonyl)ethyl ester Structure: Features a phenoxybutyric acid substituent. Synthesis: Synthesized via carbodiimide coupling in THF with 82% yield . Reactivity: The ester group allows for hydrolysis or nucleophilic displacement, useful in prodrug design.

Analogues with Functionalized Ethoxy Chains

  • Toluene-4-sulfonic acid 2-{2-[2-(2-hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl ester

    • Structure : Replaces allyloxyethoxy with a hydroxy-terminated PEG-like chain.
    • Synthesis : Prepared via tosylation of tetraethylene glycol derivatives (49% yield) .
    • Applications : Hydroxyl group enables conjugation in radiopharmaceuticals (e.g., ¹⁸F-labeled peptides) .
  • PEG5-Tos (Toluene-4-sulfonic acid 2-(2-{2-[2-(2-hydroxyethoxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester)

    • Structure : Contains a longer PEG chain (5 ethylene oxide units).
    • Properties : Enhanced water solubility compared to allyloxyethoxy derivatives, making it ideal for bioconjugation .

Fluorescent and Bioactive Derivatives

  • Toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester

    • Structure : Incorporates a thiophen-phenanthroimidazol fluorophore.
    • Applications : Serves as a fluorescent labeling reagent for fatty acid analysis (HPLC detection) due to its high sensitivity .
  • 4-Chlorosulfonylphenoxy-2-butyric acid 2-(p-toluenesulfonyl)ethyl ester Structure: Includes a chlorosulfonyl group for electrophilic reactivity. Synthesis: Achieved via chlorosulfonation (81% yield) . Applications: Intermediate for sulfonamide-based drugs or polymers.

Data Table: Key Comparative Parameters

Compound Name Substituent Molecular Weight Synthesis Yield Key Applications
Target Compound 2-allyloxyethoxy ~308.36* Not reported Intermediate for functionalization
2-(2,3-Difluorophenyl)-ethyl ester 2,3-difluorophenyl 342.34 Not reported Natural product synthesis
PEG5-Tos PEG chain (5 units) 418.48 49% Bioconjugation, solubility enhancement
Thiophen-phenanthroimidazol derivative Thiophen-fluorophore ~500 (estimated) Not reported Fluorescent labeling (HPLC)
Phenoxy-2-butyric acid ester Phenoxybutyric acid ~366.40 82% Prodrug synthesis

*Estimated based on molecular formula.

Reactivity and Stability Trends

  • Allyloxyethoxy Group : The allyl group offers sites for click chemistry (e.g., thiol-ene reactions) or polymerization, distinguishing it from inert PEG or fluorinated chains .
  • Hydroxy-Terminated Chains : Superior solubility but require protection during synthesis to avoid side reactions .

Biological Activity

Toluene-4-sulfonic acid 2-(2-allyloxyethoxy)-ethyl ester is a compound of interest in various fields, particularly in analytical chemistry. Its biological activity has been explored primarily in the context of its use as a fluorescent labeling reagent for fatty acids. This article delves into the compound's synthesis, applications, and potential biological effects based on existing literature.

Synthesis and Structural Characteristics

The compound features a sulfonate group derived from toluene-4-sulfonic acid linked to an ether chain that includes multiple ethylene glycol units. The molecular formula is C14H22O6S, with a molecular weight of approximately 318.39 g/mol. The unique structure enhances its solubility and reactivity, making it suitable for various applications in chemical analysis and potentially in biological systems.

Applications in Analytical Chemistry

Fluorescent Labeling of Fatty Acids:
One of the primary uses of this compound is as a fluorescent labeling reagent for fatty acids ranging from C5 to C30. In a study, the compound was successfully used to label these fatty acids in the presence of potassium carbonate as a catalyst in N,N-dimethylformamide solvent. The method demonstrated high sensitivity with limits of detection between 8.8 and 45.5 fmol, indicating excellent repeatability and reliability in analytical applications.

Comparative Analysis with Similar Compounds

To better understand the potential biological implications, it is helpful to compare this compound with structurally similar analogs:

Compound Name Molecular Formula Unique Features
2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonateC13H20O6SContains a hydroxyl group which may enhance hydrogen bonding capabilities
Tetraethylene glycol monotosylateC15H24O7SA longer polyether chain that may provide different solubility characteristics
2-(2-Ethoxyethoxy)ethyl 4-methylbenzenesulfonateC14H22O6SSimilar structure but with an ethyl group instead of a prop-2-enyl group

The comparison highlights that while these compounds share structural similarities, their unique functional groups may influence their reactivity and biological interactions differently.

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on related compounds indicates potential biological activities. For instance, studies have shown that derivatives of toluene-4-sulfonic acid exhibit fungicidal activities . However, direct evidence linking the specific compound to any biological effects remains unsubstantiated.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing Toluene-4-sulfonic acid 2-(2-allyloxyethoxy)-ethyl ester?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or esterification. For example, a triethylene glycol derivative is reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., NaOH) under cooled conditions (0–5°C) to prevent side reactions. The mixture is extracted with dichloromethane, and the crude product is purified via silica gel chromatography .
  • Key Steps :

  • Activation of the hydroxyl group using p-toluenesulfonyl chloride.
  • Controlled temperature to minimize hydrolysis of the sulfonyl chloride.
  • Purification via column chromatography (eluent: ethyl acetate/hexanes) to isolate the ester .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H and 13C NMR : Used to confirm the structure by identifying peaks corresponding to the allyloxyethoxy chain (δ ~3.4–4.4 ppm for ether linkages) and the aromatic tosyl group (δ ~7.3–7.8 ppm) .
  • GC-MS : Validates molecular weight (e.g., observed m/z 179.9 for a fragment matching C7H16O3S+) .
  • IR Spectroscopy : Detects sulfonate ester bonds (asymmetric S=O stretching at ~1360–1180 cm⁻¹) .

Advanced Research Questions

Q. How can stereoselective synthesis of derivatives be optimized using this compound?

  • Methodology : Enzymatic resolution or chiral auxiliary-mediated cyclopropanation (e.g., Simmons–Smith reaction) can achieve high enantiomeric excess (>97%). For instance, enzymatic hydrolysis of racemic precursors with lipases or esterases under kinetic control yields enantiopure intermediates .
  • Challenges : Competing side reactions (e.g., epoxide formation) require careful control of reaction time and temperature. Use of transition metal catalysts (e.g., Rh or Cu) improves stereoselectivity but may introduce cost or toxicity concerns .

Q. How do researchers resolve contradictory data in reaction yields during scale-up?

  • Case Study : reports a 54% yield for a thiourea-mediated reaction under reflux, while other protocols (e.g., multi-step synthesis in ) show variable yields (46–76%).
  • Approach :

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent ratio) to identify optimal conditions.
  • In-line Analytics : Use of HPLC or FTIR to monitor reaction progress in real time.
  • Purification Adjustments : Switching from distillation to flash chromatography (e.g., ethyl acetate/hexanes gradients) improves recovery .

Q. What role does this compound play in radiopharmaceutical synthesis?

  • Application : Acts as a precursor for 18F-labeled probes. For example, nucleophilic substitution with [18F]fluoride in acetonitrile at 100°C produces radiotracers for PET imaging. Radiochemical yields (~50%) are optimized by using phase-transfer catalysts (e.g., Kryptofix 222) and anhydrous conditions .
  • Critical Factors :

  • Minimizing residual water to prevent hydrolysis.
  • Rapid purification via semi-preparative HPLC to isolate the radiolabeled product .

Q. What strategies improve purification efficiency for complex reaction mixtures containing this ester?

  • Chromatography : Reverse-phase HPLC (C18 column, methanol/water mobile phase) separates polar byproducts. For non-polar impurities, normal-phase silica gel with ethyl acetate/hexanes (4:6) is effective .
  • Distillation : Low-pressure distillation (0.45 torr, 55–57°C) is suitable for thermally stable derivatives but risks decomposition if prolonged .

Q. How is this compound utilized in multi-step syntheses of bioactive molecules?

  • Example : In , it serves as a key intermediate for murisolin stereoisomers. The tosyl group acts as a leaving group in SN2 reactions with nucleophiles (e.g., tert-butyldimethylsilanyloxy-nonyl esters), enabling selective ether bond formation .
  • Optimization : Protecting group strategies (e.g., TBS for hydroxyl groups) prevent undesired side reactions during sequential functionalization .

Notes

  • Contradictions : Variability in yields (e.g., 46% vs. 76% in vs. 23) highlights the need for context-specific optimization.

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